3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea
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Overview
Description
“3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea” typically involves the reaction of 3,4-dimethylphenyl isocyanate with tetrahydro-2H-pyran-4-ylamine and thiophen-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the urea group may produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, urea derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar biological activities, making it a candidate for drug discovery studies.
Medicine
Medicinally, compounds with urea moieties are investigated for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases. This compound could be evaluated for similar applications.
Industry
In the industrial sector, urea derivatives are used in the production of polymers, resins, and agrochemicals. This compound may find applications in these areas due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of “3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea” would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)carbamate
- 3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)thiourea
Uniqueness
Compared to similar compounds, “3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea” may exhibit unique properties such as enhanced stability, specific reactivity, or distinct biological activity. These differences can be attributed to the presence of the urea moiety and the specific arrangement of functional groups within the molecule.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-5-6-16(12-15(14)2)20-19(22)21(13-18-4-3-11-24-18)17-7-9-23-10-8-17/h3-6,11-12,17H,7-10,13H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGYFEROPYRWLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CC2=CC=CS2)C3CCOCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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